Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

CAS No.: 16381-42-3

Cat. No.: VC1601287

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16381-42-3 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 |

| Standard InChI Key | MZBGNUFRAXDPAT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C |

Introduction

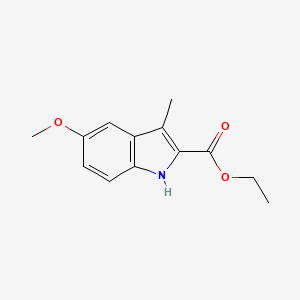

Chemical Identity and Structure

Basic Identification

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is an indole derivative characterized by specific substitution patterns on the indole ring system. The compound is formally identified through multiple chemical designation systems.

| Identifier | Value |

|---|---|

| CAS Number | 16381-42-3 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |

| InChI | InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 |

| InChIKey | MZBGNUFRAXDPAT-UHFFFAOYSA-N |

The compound is also known by synonyms including "1H-Indole-2-carboxylic acid, 5-methoxy-3-methyl-, ethyl ester" and "5-Methoxy-3-methyl-1H-indole-2-carboxylic acid ethyl ester" .

Structural Features

The structure of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate consists of:

-

An indole core (bicyclic structure comprising a pyrrole ring fused to a benzene ring)

-

A methoxy (-OCH₃) group at position 5 of the indole ring

-

A methyl (-CH₃) group at position 3 of the indole ring

-

An ethyl carboxylate (-COOC₂H₅) group at position 2

-

A free N-H bond at position 1, characteristic of indoles

This specific arrangement of functional groups creates a unique electronic distribution and chemical reactivity profile that distinguishes it from other indole derivatives .

Physical and Chemical Properties

Physical Properties

The physical characteristics of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate have been determined through both experimental and computational methods.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 233.26 g/mol | Computed |

| Exact Mass | 233.10519334 Da | Computed |

| Monoisotopic Mass | 233.10519334 Da | Computed |

| Topological Polar Surface Area | 51.3 Ų | Computed |

| XLogP3-AA | 2.9 | Computed |

| Heavy Atom Count | 17 | Computed |

| Complexity | 282 | Computed |

The moderate XLogP3-AA value of 2.9 indicates a balance between hydrophilicity and lipophilicity, suggesting potential for membrane permeability while maintaining reasonable water solubility . The topological polar surface area of 51.3 Ų falls within a range compatible with good cell membrane permeability, an important consideration for potential biological applications.

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups and their electronic effects on the indole core.

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Formal Charge | 0 |

The presence of one hydrogen bond donor (the N-H group) and three hydrogen bond acceptors (the carbonyl oxygen and two ether oxygens) enables the molecule to participate in hydrogen bonding interactions, which can be crucial for molecular recognition processes and potential biological activities . The four rotatable bonds confer conformational flexibility to the molecule, potentially allowing it to adapt its three-dimensional structure to interact with biological targets.

Synthesis and Preparation Methods

Documented Synthesis of Related Compounds

The synthesis of ethyl 1H-indole-2-carboxylate, a structurally similar compound, provides valuable insights. This compound was prepared by:

"Indole-2-carboxylic acid (0.50 g, 3.1 mmol) was dissolved in SOCl₂ (19 ml) at 0°C. After stirring for 1 h, the solution was rotary evaporated and to the resulting oil was added absolute ethanol (17 ml) at room temperature. After stirring overnight, the solution was vacuum filtered to yield ethyl 1H-indole-2-carboxylate as a beige solid, which was recrystallized from methanol to yield 0.54 g (2.9 mmol, 93%) of the product."

A similar approach would likely be effective for synthesizing ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, with appropriate adjustments to account for the additional substituents.

Spectroscopic Characteristics

Spectroscopic Analysis Methods

Comprehensive spectroscopic characterization is essential for structural confirmation and purity assessment of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. Based on studies of related indole compounds, multiple spectroscopic techniques are applicable:

-

FT-IR (Fourier Transform Infrared) Spectroscopy

-

FT-Raman Spectroscopy

-

UV-Visible Spectroscopy

-

¹H NMR (Proton Nuclear Magnetic Resonance)

IR Spectroscopy

-

N-H stretching vibration (typically 3400-3200 cm⁻¹)

-

C=O stretching of the ester group (approximately 1700-1730 cm⁻¹)

-

C-O stretching vibrations from the methoxy and ethoxy groups

-

Aromatic C-H stretching and bending vibrations

¹H NMR Spectroscopy

Expected signals would include:

-

Indole N-H proton (broad singlet, typically δ 8-10 ppm)

-

Aromatic protons from the benzene ring (δ 6.5-7.5 ppm)

-

Methoxy protons (-OCH₃, singlet, approximately δ 3.8-4.0 ppm)

-

Methyl protons at position 3 (singlet, approximately δ 2.0-2.5 ppm)

-

Ethyl ester protons: -CH₂- (quartet, approximately δ 4.0-4.5 ppm) and -CH₃ (triplet, approximately δ 1.0-1.5 ppm)

Crystallographic Properties

Related indole ester compounds have demonstrated interesting crystallographic properties that may apply to ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate as well. For example, ethyl 1H-indole-2-carboxylate exhibits:

"...a herringbone pattern with the zigzag running along the b-axis direction; the compound crystallizes as a hydrogen-bonded dimer resulting from O⋯H—N hydrogen bonds, between the indole N—H group and the keto oxygen atom, which build centrosymmetric R₂²(10) ring motifs in the crystal."

Similar hydrogen bonding patterns might be expected for ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, though the specific crystal packing would be influenced by the additional methoxy and methyl substituents.

Applications and Significance

Chemical Applications

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate serves as an important building block in organic synthesis. Its functional groups provide multiple sites for chemical modifications:

-

The ester group can undergo hydrolysis, transesterification, reduction, or amidation

-

The indole N-H can be functionalized through alkylation or acylation

-

The methoxy group provides opportunities for demethylation or substitution reactions

These transformation possibilities make it valuable as a versatile intermediate in multistep syntheses of more complex molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume